molecular formula C14H13BrO B7859412 1-Bromo-2-[(4-methylphenoxy)methyl]benzene CAS No. 6279-34-1

1-Bromo-2-[(4-methylphenoxy)methyl]benzene

Cat. No.: B7859412
CAS No.: 6279-34-1
M. Wt: 277.16 g/mol
InChI Key: KTWZEVVMPNLUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-[(4-methylphenoxy)methyl]benzene is a brominated aromatic compound featuring a (4-methylphenoxy)methyl substituent at the ortho position relative to the bromine atom. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for heterocyclic compounds.

Properties

IUPAC Name

1-bromo-2-[(4-methylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWZEVVMPNLUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279106
Record name 1-bromo-2-[(4-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-34-1
Record name NSC11286
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2-[(4-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The phenol oxygen attacks the electrophilic benzyl carbon in an SN2 mechanism, facilitated by deprotonation via a base (e.g., K2CO3). The reaction proceeds in polar aprotic solvents such as DMF or acetonitrile at elevated temperatures (70–80°C).

Example Protocol :

  • Starting materials : 2-Bromo-benzyl chloride (1.0 eq), 4-methylphenol (1.5 eq), K2CO3 (2.0 eq).

  • Solvent : DMF (10 mL/g substrate).

  • Conditions : 80°C, 12–16 hours under N2.

  • Workup : Dilution with H2O, extraction with DCM, drying (MgSO4), and solvent evaporation.

  • Yield : ~85% (estimated from analogous reactions).

Challenges and Optimizations

  • Side reactions : Competing elimination or over-alkylation. Excess phenol and controlled temperature mitigate this.

  • Solvent selection : DMF enhances nucleophilicity but requires thorough removal during purification.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables ether synthesis between 2-bromo-benzyl alcohol and 4-methylphenol under mild conditions.

Reaction Setup

  • Reagents : DIAD (1.5 eq), TPP (1.5 eq), 2-bromo-benzyl alcohol (1.0 eq), 4-methylphenol (1.2 eq).

  • Solvent : THF (15 mL/g substrate).

  • Conditions : Room temperature, 18–24 hours.

Procedure :

  • Dissolve 2-bromo-benzyl alcohol and 4-methylphenol in THF.

  • Add TPP and DIAD dropwise at 0°C.

  • Stir at room temperature, concentrate, and purify via column chromatography (PE/EA = 10:1).

  • Yield : 78–82% (reported for analogous structures).

Advantages Over Substitution

  • Superior stereochemical control.

  • Avoids harsh bases, suitable for acid-sensitive substrates.

Friedel-Crafts Alkylation with Directed Bromination

While less common, this two-step approach involves attaching the 4-methylphenoxymethyl group via Friedel-Crafts alkylation followed by bromination.

Alkylation Step

  • Substrate : Benzene derivative with a directing group (e.g., -OCH3).

  • Reagent : 4-Methylphenoxymethyl chloride, AlCl3 (1.2 eq).

  • Conditions : DCM, 0°C to RT, 4–6 hours.

Regioselective Bromination

  • Reagent : Br2 (1.1 eq), FeBr3 (0.1 eq).

  • Conditions : 25°C, 2 hours.

  • Regioselectivity : The 4-methylphenoxymethyl group directs bromination to the ortho position (72% yield in analogous systems).

Comparative Analysis of Methods

Method Conditions Yield Key Advantages Limitations
Nucleophilic Substitution80°C, K2CO3/DMF~85%Scalable, minimal purificationRequires benzyl halide synthesis
Mitsunobu ReactionRT, DIAD/TPP/THF78–82%Stereospecific, mild conditionsHigh reagent cost
Friedel-Crafts/BrominationAlCl3/DCM, Br2/FeBr3~72%Direct regiocontrolMulti-step, moderate efficiency

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(4-methylphenoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-[(4-methylphenoxy)methyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the compound participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key differences and similarities between 1-bromo-2-[(4-methylphenoxy)methyl]benzene and related brominated benzene derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Reactivity

Compound Name Substituent Structure Key Reactivity Features References
1-Bromo-2-[(4-methylphenoxy)methyl]benzene -(CH₂O-C₆H₄-4-Me) Enhanced steric hindrance due to the bulky phenoxy group; moderate electronic activation for coupling reactions.
1-Bromo-2-(phenylethynyl)benzene -(C≡C-Ph) Ethynyl group enables Sonogashira coupling; lower steric hindrance compared to phenoxy derivatives.
1-Bromo-2-(methylthio)benzene -(SMe) Methylthio group acts as a weak electron donor; prone to oxidation or nucleophilic substitution.
1-Bromo-2-(2-chloro-2-methylpropyl)benzene -(CH₂C(Cl)(Me)₂) Chloroalkyl substituent enhances electrophilicity; potential for elimination reactions.

Key Observations :

  • Electronic Effects: Electron-donating groups like methylphenoxy may slightly deactivate the benzene ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., Cl in 1-bromo-2-(2-chloro-2-methylpropyl)benzene) enhance electrophilic reactivity .
Palladium-Catalyzed Coupling Reactions
  • 1-Bromo-2-[(4-methylphenoxy)methyl]benzene: Likely participates in Suzuki-Miyaura or Heck couplings, though steric hindrance may necessitate optimized conditions (e.g., bulky ligands or elevated temperatures) .
  • 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene: Methoxy and benzyloxy substituents enable regioselective functionalization, contrasting with the methylphenoxy group’s steric limitations .
Cyclization Reactions
  • Intramolecular Heck reactions of 1-bromo-2-[(2-vinylaryloxy)methyl]benzene derivatives predominantly yield eight-membered dibenzoxocines via 8-endo-trig cyclization under Pd(OAc)₂ catalysis . In contrast, 1-bromo-2-(2-phenyl-3-butenyl)benzene undergoes anionic rearrangements to form indane derivatives, highlighting the critical role of substituent flexibility in cyclization pathways .

Physical and Spectroscopic Properties

Property 1-Bromo-2-[(4-methylphenoxy)methyl]benzene 1-Bromo-2-(methylthio)benzene 1-Bromo-4-methoxy-2-methylbenzene
Molecular Weight (g/mol) ~291.2 (estimated) 203.099 201.05
Boiling Point Not reported Not reported 230–235°C
Solubility Likely polar aprotic solvents (e.g., DMF) Moderately soluble in THF, CH₂Cl₂ Soluble in ethanol, ether
NMR Characteristics Aromatic protons split due to substituents Distinct SMe singlet at ~2.5 ppm Methoxy singlet at ~3.8 ppm

Biological Activity

1-Bromo-2-[(4-methylphenoxy)methyl]benzene is an organic compound with the molecular formula C15H15BrO. This compound has garnered attention in medicinal chemistry and biological research due to its unique structural properties, which may contribute to various biological activities. The following sections explore its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Bromo-2-[(4-methylphenoxy)methyl]benzene features a brominated benzene ring linked to a 4-methylphenoxy group via a methylene bridge. This configuration is significant for its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that brominated compounds often exhibit antimicrobial properties. A study assessing various brominated benzene derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 1-Bromo-2-[(4-methylphenoxy)methyl]benzene may also possess similar properties.

CompoundMIC (μg/mL)Activity
1-Bromo-2-[(4-methylphenoxy)methyl]benzeneTBDAntibacterial

2. Cytotoxicity

Cytotoxicity assessments using human cancer cell lines have shown that certain brominated compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death. Further studies are needed to establish the specific IC50 values for this compound against various cancer cell lines.

Cell LineIC50 (μM)Reference
A549 (lung adenocarcinoma)TBD
A375 (melanoma)TBD

The proposed mechanism of action for 1-Bromo-2-[(4-methylphenoxy)methyl]benzene involves several pathways:

  • Nucleophilic Substitution : The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon bonds.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, potentially leading to decreased proliferation of target cells.

Case Studies

Several studies have investigated the biological effects of structurally similar compounds, providing insights into the potential applications of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene:

  • Anticancer Studies : A study on related brominated phenyl compounds indicated promising results in inhibiting tumor growth in vivo. These findings suggest that further exploration of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene could yield valuable data on its anticancer potential.
  • Antimicrobial Efficacy : Comparative studies on various brominated derivatives revealed that modifications in the phenyl ring significantly influenced antimicrobial potency. This highlights the importance of structural variations in determining biological activity.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-Bromo-2-[(4-methylphenoxy)methyl]benzene, and what factors influence reaction efficiency?

Answer:
The synthesis typically involves bromination of a pre-functionalized benzene derivative. A common approach is the electrophilic substitution of 2-[(4-methylphenoxy)methyl]benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or a Lewis acid catalyst (e.g., FeBr₃) to enhance regioselectivity . Reaction efficiency depends on:

  • Steric effects : The bulky (4-methylphenoxy)methyl group may hinder bromination at adjacent positions, favoring para-substitution.
  • Solvent polarity : Non-polar solvents (e.g., CCl₄) stabilize radical intermediates, improving yields.
  • Temperature control : Excess heat can lead to di-bromination or side reactions.

Characterization via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} is critical to confirm regiochemistry, with the bromine atom causing distinct deshielding in aromatic protons .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene?

Answer:
Single-crystal X-ray diffraction (SCXRD) is pivotal for determining bond angles, torsional strains, and intermolecular interactions. Key steps include:

  • Crystal growth : Slow evaporation of a saturated solution in dichloromethane/hexane at 4°C to obtain high-quality crystals.
  • Data collection : Use a synchrotron source for high-resolution data, especially given the heavy bromine atom.
  • Refinement with SHELXL : The program’s robust handling of anisotropic displacement parameters and twin refinement is critical for structures with potential disorder in the (4-methylphenoxy)methyl group .
    For example, highlights how stacking interactions in similar brominated ethers are resolved via SHELX refinement, revealing head-to-head molecular packing .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions addressed?

Answer:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies substituent positions via coupling patterns (e.g., the -OCH₂- group shows a singlet at δ 4.5–5.0 ppm). Discrepancies in chemical shifts between studies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (MW = 291.15 g/mol) and detects isotopic patterns (Br’s 79Br/81Br^{79}\text{Br}/^{81}\text{Br} 1:1 ratio).
  • IR Spectroscopy : Verifies ether (C-O-C stretch at ~1250 cm⁻¹) and aromatic C-Br (550–600 cm⁻¹).
    Contradictions are resolved by standardizing solvents and referencing against PubChem’s computed spectral data .

Advanced: How do electronic effects of substituents influence the reactivity of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene in cross-coupling reactions?

Answer:
The (4-methylphenoxy)methyl group is electron-donating via resonance, activating the benzene ring toward electrophilic substitution but deactivating it toward nucleophilic aromatic substitution. In Suzuki-Miyaura couplings:

  • Bromine as a leaving group : Reacts with arylboronic acids under Pd(0) catalysis.
  • Steric hindrance : The methylphenoxy group may slow transmetallation, requiring bulky ligands (e.g., SPhos) to enhance efficiency .
    Contradictory yields in literature often stem from variations in catalyst loading (1–5 mol%) or base (K₂CO₃ vs. Cs₂CO₃), which alter reaction kinetics .

Basic: What in vitro models are suitable for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC against Staphylococcus aureus or Candida albicans. ’s antifungal data on similar brominated compounds (e.g., 30 µM biofilm inhibition) provide a methodological benchmark .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Mitigate cytotoxicity by modifying substituents (e.g., replacing Br with less reactive halogens) .

Advanced: How can computational methods resolve discrepancies in regioselectivity predictions for derivatization reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict electrophilic attack sites. For example:

  • Electrophilic substitution : The bromine atom directs incoming electrophiles to the meta position relative to itself, while the (4-methylphenoxy)methyl group directs ortho/para.
  • Contradictions : Conflicting experimental vs. computational results (e.g., para vs. meta nitration) are reconciled by incorporating solvent effects (PCM model) and steric parameters in simulations .

Basic: What are the storage and handling protocols to ensure compound stability?

Answer:

  • Storage : In amber vials under argon at –20°C to prevent photodegradation and moisture absorption.
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard couplings), as the bromine atom can hydrolyze in humid conditions .

Advanced: How does crystal packing influence the physicochemical properties of this compound?

Answer:
SCXRD data reveal that van der Waals interactions between bromine and adjacent methyl groups stabilize the crystal lattice, increasing melting point (mp ~120–125°C). π-Stacking of aromatic rings (3.5–4.0 Å spacing) enhances thermal stability but may reduce solubility in polar solvents. These insights guide co-crystallization strategies for improved bioavailability .

Basic: What chromatographic methods optimize purification of this compound?

Answer:

  • Flash chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate brominated byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve diastereomers if chiral centers are introduced during synthesis .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C) aid in metabolic pathway tracing?

Answer:
Incorporating 13C^{13}\text{C} at the methylphenoxy group enables tracking via 13C NMR^{13}\text{C NMR} or mass spectrometry in metabolic studies. For example, ’s fluorinated analogs demonstrate how isotopic labels elucidate degradation pathways in hepatic microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.